2-Demethoxy-2-chloro Urapidil is a chemical compound with the molecular formula and a molecular weight of approximately . It is recognized as an impurity of Urapidil, which serves as an antihypertensive agent due to its dual action as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. The compound is significant in both chemical synthesis and biological research, particularly in the context of pharmaceutical quality control and drug formulation .
The compound can be sourced from chemical suppliers specializing in pharmaceutical intermediates and reference standards. It is primarily utilized in research settings to analyze the efficacy and safety of Urapidil formulations .
2-Demethoxy-2-chloro Urapidil falls under the category of pharmaceutical compounds, specifically within the class of antihypertensive agents. Its classification is further defined by its structural modifications compared to its parent compound, Urapidil.
The synthesis of 2-Demethoxy-2-chloro Urapidil typically involves the reaction between 3-[4-(2-chlorophenyl)-1-piperazinyl]propylamine and 6-chloro-1,3-dimethyluracil. This reaction is conducted under controlled conditions to ensure optimal yield and purity .
The molecular structure of 2-Demethoxy-2-chloro Urapidil features a complex arrangement characteristic of its pharmacological activity. The presence of a chlorine atom at the second position and methoxy groups significantly influence its interaction with biological targets.
2-Demethoxy-2-chloro Urapidil can undergo various chemical reactions:
The outcomes of these reactions depend on the specific conditions applied, including temperature and the nature of the reagents used. For example, oxidation may yield different oxides based on the oxidizing agent employed.
The mechanism by which 2-Demethoxy-2-chloro Urapidil exerts its effects is closely related to that of Urapidil. It acts primarily by blocking α1-adrenoceptors, leading to vasodilation and a subsequent reduction in blood pressure. Additionally, as a 5-HT1A receptor agonist, it modulates serotonin levels, which further contributes to its antihypertensive properties .
2-Demethoxy-2-chloro Urapidil has several applications across various fields:
2-Demethoxy-2-chloro Urapidil (CAS: 34661-73-9) is a chlorine-substituted structural analog of the antihypertensive drug Urapidil (CAS: 34661-75-1). Its systematic IUPAC name is 6-[[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, with a molecular formula of C19H26ClN5O2 and a molecular weight of 391.89 g/mol [4] [7]. The compound's SMILES notation (O=C1N(C)C(C=C(NCCCN2CCN(C3=CC=CC=C3Cl)CC2)N1C)=O confirms its achiral nature and absence of stereocenters [7].
Structurally, 2-Demethoxy-2-chloro Urapidil differs from the parent drug Urapidil (C20H29N5O3) through two critical modifications:
This structural deviation arises from synthetic pathway variations where chloro-intermediates may incorporate instead of methoxy-precursors, or through demethoxylation side reactions. The chlorine substitution significantly increases molecular polarity compared to Urapidil, evidenced by its predicted boiling point (539.2°C) and density (1.32 g/cm³) [4].
Table 1: Structural Comparison of Urapidil and 2-Demethoxy-2-chloro Urapidil
Characteristic | Urapidil | 2-Demethoxy-2-chloro Urapidil | |
---|---|---|---|
Molecular Formula | C20H29N5O3 | C19H26ClN5O2 | |
Molecular Weight | 387.48 g/mol | 391.89 g/mol | |
CAS Number | 34661-75-1 | 34661-73-9 | |
Key Substituent | 2-Methoxyphenyl | 2-Chlorophenyl | |
UNII | 46U07813KJ | Z37L3E6E83 | |
pKa (Predicted) | 8.12 | 7.69 | [4] [6] [7] |
In pharmaceutical manufacturing, 2-Demethoxy-2-chloro Urapidil is formally designated as Urapidil Impurity 3, Impurity D, or Impurity 9 in regulatory documentation [6] [8]. It emerges during Urapidil synthesis through three primary pathways:
This impurity typically constitutes 0.05–0.3% in commercial Urapidil batches, requiring stringent control due to its potential impact on drug efficacy. Analytical detection employs reversed-phase HPLC-UV methods with C18 columns and methanol-phosphate buffer mobile phases, where 2-Demethoxy-2-chloro Urapidil elutes earlier (retention time ≈ 8.2 min) than Urapidil (≈12.5 min) owing to increased hydrophobicity [8]. Mass spectrometry confirms identity via m/z 392.2 [M+H]+ and characteristic fragments at m/z 261.1 and 178.0 [7].
Table 2: Analytical Parameters for 2-Demethoxy-2-chloro Urapidil Detection
Parameter | Specification | Methodology | |
---|---|---|---|
HPLC Retention Time | 8.2 ± 0.5 min | Column: C18 (250 × 4.6 mm, 5µm)Mobile Phase: MeOH: Phosphate buffer (pH 3.0) (60:40)Flow: 1.0 mL/min | |
Detection Wavelength | 254 nm | UV-Vis Spectrophotometry | |
MS Fragmentation Pattern | 392.2 → 261.1 → 178.0 | LC-MS/MS (ESI Positive Mode) | |
Quantitation Limit | 0.005% | ICH Q2(R1) Validated HPLC | [6] [8] |
2-Demethoxy-2-chloro Urapidil is monitored under stringent pharmacopeial impurity thresholds defined by ICH Q3B guidelines, which specify a reporting threshold of 0.05%, identification threshold of 0.10%, and qualification threshold of 0.15% for daily doses <2g/day [2] [9]. Regulatory submissions for Urapidil hydrochloride API must include:
Suppliers like SynZeal (India) and TRC (Canada) offer certified reference standards (e.g., SZ-U001004, D231125) at $1,320–$1,500/g, characterized by ≥98.5% purity via HPLC and NMR spectroscopy [4] [8]. These standards enable quality control laboratories to validate analytical methods for ANDA filings and commercial release testing. The FDA and EMA mandate electronic impurity data in Common Technical Document (CTD) Section 3.2.S.3.2, with particular scrutiny on chlorinated impurities due to potential toxicity concerns [9].
Recent regulatory challenges include:
Table 3: Global Regulatory Thresholds for 2-Demethoxy-2-chloro Urapidil Control
Region | Reporting Threshold | Identification Threshold | Qualification Threshold | |
---|---|---|---|---|
ICH Regions (US/EU/Japan) | 0.05% | 0.10% | 0.15% | |
China (NMPA) | 0.10% | 0.15% | 0.20% | |
India (CDSCO) | 0.10% | 0.15% | 0.20% | |
Brazil (ANVISA) | 0.07% | 0.15% | 0.20% | [2] [9] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9